molecular formula C22H21FN4O4S B15106994 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide

3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide

Cat. No.: B15106994
M. Wt: 456.5 g/mol
InChI Key: VQQJWHWTBZRFRX-UHFFFAOYSA-N
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Description

3-[(4-Acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide is a benzamide derivative featuring a sulfonamide-linked 4-acetylpiperazine moiety and a 6-fluoroquinoline substituent. Its acetylated piperazine group could modulate pharmacokinetic properties, such as metabolic stability and blood-brain barrier penetration .

Properties

Molecular Formula

C22H21FN4O4S

Molecular Weight

456.5 g/mol

IUPAC Name

3-(4-acetylpiperazin-1-yl)sulfonyl-N-(6-fluoroquinolin-4-yl)benzamide

InChI

InChI=1S/C22H21FN4O4S/c1-15(28)26-9-11-27(12-10-26)32(30,31)18-4-2-3-16(13-18)22(29)25-21-7-8-24-20-6-5-17(23)14-19(20)21/h2-8,13-14H,9-12H2,1H3,(H,24,25,29)

InChI Key

VQQJWHWTBZRFRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C4C=C(C=CC4=NC=C3)F

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods typically involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Piperazine-Containing Benzamide Derivatives

Compound 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) () shares a benzamide core and piperazine substituent but differs in linker chemistry and aryl groups. Key distinctions:

  • Linker : The target compound employs a sulfonyl bridge, while 7o uses a pentanamide chain. Sulfonyl groups typically enhance solubility and rigidity compared to flexible alkyl linkers.
  • Substituents: 7o incorporates dichlorophenyl and pyridinylphenyl groups, which are absent in the target compound. These groups in 7o were designed for dopamine D3 receptor selectivity , whereas the fluoroquinoline in the target compound suggests divergent biological targets (e.g., DNA gyrase or kinases).

Benzamide-Based Pesticides ()

Compounds like diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) and fluazuron (N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide) are structurally related benzamides but serve as insecticides. Key differences:

  • Functional Groups: Diflubenzuron lacks the sulfonyl-piperazine and fluoroquinoline motifs, instead using chlorophenyl and difluoro groups for chitin synthesis inhibition in insects.

Structural and Functional Data Table

Compound Name Core Structure Key Substituents Hypothesized Activity Reference
3-[(4-Acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide Benzamide 4-Acetylpiperazinylsulfonyl, 6-fluoroquinoline Kinase inhibition, Antibacterial
5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7o) Pentanamide Piperazine-dichlorophenyl, Pyridinylphenyl Dopamine D3 receptor selectivity
Diflubenzuron Benzamide Chlorophenyl, difluoro Insect growth regulator

Key Research Findings and Hypotheses

  • Sulfonyl vs. Alkyl Linkers : The sulfonyl group in the target compound likely improves solubility and target binding precision compared to 7o’s pentanamide linker, which may enhance membrane permeability but reduce specificity .
  • Fluoroquinoline vs. Pyridinyl/Chlorophenyl: The 6-fluoroquinoline group could confer antibacterial activity via DNA gyrase inhibition, a mechanism absent in 7o (neurological focus) and diflubenzuron (insecticidal).

Biological Activity

The compound 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide is a synthetic organic molecule notable for its complex structure and potential pharmacological applications. This article explores its biological activity, particularly focusing on its role as a kinase inhibitor, and summarizes relevant research findings, including case studies and comparative analyses with structurally similar compounds.

Chemical Structure and Properties

The compound features a benzamide core linked to a sulfonyl group and a piperazine moiety, with a fluoroquinoline substituent that enhances its biological activity. The structural formula can be represented as follows:

C17H19FN4O3S\text{C}_{17}\text{H}_{19}\text{F}\text{N}_{4}\text{O}_{3}\text{S}

Kinase Inhibition

Research indicates that 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide acts as an inhibitor of specific protein kinases, which are critical in regulating various cellular processes. Inhibition of these kinases can interfere with signaling pathways involved in cancer progression, making this compound a candidate for anticancer therapy.

Case Study: Anticancer Potential
A study investigated the efficacy of this compound against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The compound exhibited IC50 values in the low micromolar range, indicating potent activity against tumor cells.

Antibacterial and Antiviral Properties

Preliminary studies suggest that the compound may also possess antibacterial and antiviral activities. Its structural similarities to known bioactive molecules allow it to interact with bacterial and viral targets effectively.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide compared to other related compounds:

Compound NameStructureBiological ActivityUnique Features
2-Fluoro-N-(3-morpholin-4-yl)-4-[3-(quinolin-6-ylmethyl)triazolo[4,5-b]pyridin-5-yl]benzamideSimilar benzamide coreKinase inhibitionContains triazole moiety
5-[[(1-carbamoylcyclopropyl)amino]-3-(quinolin-6-ylamino)pyrazine-2-carboxamide]Pyrazine derivativeAnticancer activityIncorporates cyclopropane
5-[[(2-amino-2-oxoethyl)amino]-3-(quinolin-6-ylamino)pyrazine-2-carboxamide]Pyrazine derivativeKinase inhibitionFeatures oxoethyl group

This comparative analysis illustrates the unique position of 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide within its class due to its specific functional groups and therapeutic potential.

The mechanism by which this compound exerts its biological effects involves the inhibition of kinase activity, disrupting downstream signaling pathways that promote cell survival and proliferation. This action is particularly relevant in cancer biology, where aberrant kinase activity is often implicated in tumorigenesis.

Q & A

Basic: What synthetic routes are recommended for synthesizing 3-[(4-acetylpiperazin-1-yl)sulfonyl]-N-(6-fluoroquinolin-4-yl)benzamide?

Methodological Answer:
Key synthetic strategies involve:

  • Sulfonylation of the piperazine moiety : React 6-fluoroquinolin-4-amine with a benzoyl chloride derivative under anhydrous conditions (e.g., DCM, 0–5°C), followed by sulfonylation using 4-acetylpiperazine-1-sulfonyl chloride (synthesized via chlorosulfonation of 4-acetylpiperazine).
  • Coupling reactions : Utilize HBTU or EDC/HOBt as coupling agents in acetonitrile or DMF with triethylamine as a base to form the benzamide linkage .
  • Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, 10% MeOH/DCM) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:
Essential characterization methods include:

  • Spectroscopy :
    • ¹H/¹³C NMR : Confirm sulfonyl and acetyl group integration (e.g., δ 2.1 ppm for acetyl CH₃, δ 8.3 ppm for quinoline H) .
    • HRMS : Validate molecular ion peaks (e.g., [M+H]+ calculated for C₂₂H₂₃FN₄O₃S: 459.1455) .
  • Chromatography : HPLC (C18 column, 70:30 MeOH/H₂O) to assess purity (>98%) .
  • Thermal analysis : Melting point determination (mp ~187–190°C for analogous piperazine derivatives) .

Advanced: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:
Address discrepancies by:

  • Orthogonal assays : Compare enzymatic inhibition (e.g., kinase assays) with cellular viability (MTT assays) to distinguish direct target effects from off-target cytotoxicity .
  • Purity validation : Re-analyze compounds via HPLC and LC-MS to rule out degradation products .
  • Standardized protocols : Replicate studies under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability .

Advanced: How to design experiments for structure-activity relationship (SAR) studies against kinase targets?

Methodological Answer:

  • Systematic substitution : Synthesize analogs with modified piperazine (e.g., 4-methylpiperazine) or quinoline (e.g., 6-Cl substitution) groups .
  • Biochemical assays : Test kinase inhibition (IC₅₀) using recombinant enzymes (e.g., Abl1, EGFR) and ATP competition assays .
  • Computational docking : Align with crystal structures (PDB: 2HYY) to predict binding interactions of sulfonyl and fluoroquinoline groups .

Basic: How to optimize solubility and stability for in vitro assays?

Methodological Answer:

  • Solubility screening : Test in DMSO/PBS mixtures (≤0.1% DMSO) or cyclodextrin-based formulations .
  • pH stability : Conduct accelerated degradation studies (pH 1–9, 37°C) with HPLC monitoring .
  • Lyophilization : Stabilize as a hydrochloride salt (e.g., 12e•2HCl in ) for long-term storage .

Advanced: What computational methods predict binding modes with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with SMILES/InChI descriptors (e.g., InChI=1S/C27H25FN2O4S/...) to model sulfonyl interactions with kinase ATP pockets .
  • MD simulations : Run 100-ns trajectories (GROMACS) to assess piperazine flexibility and hydrogen bonding with Asp381 in EGFR .

Basic: Key considerations for designing a stability study under varying pH conditions?

Methodological Answer:

  • Buffer selection : Use citrate (pH 2–6), phosphate (pH 7–8), and borate (pH 9) buffers .
  • Sampling intervals : Collect aliquots at 0, 24, 48, and 72 hours for HPLC analysis .
  • Temperature control : Maintain 37°C ± 0.5°C in a water bath or incubator .

Advanced: How to address off-target effects in cellular assays?

Methodological Answer:

  • Counter-screening : Test against unrelated targets (e.g., GPCRs) to identify non-specific binding .
  • CRISPR validation : Knock out the putative target gene (e.g., ABL1) and assess compound efficacy .
  • Proteomic profiling : Use mass spectrometry to identify off-target protein interactions .

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